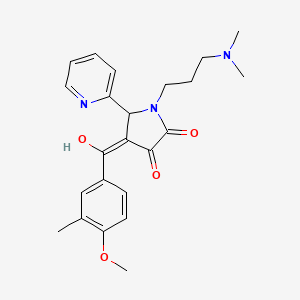

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone core substituted with a dimethylaminopropyl chain, a hydroxy group at position 3, and aryl/heteroaryl groups at positions 4 and 3.

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-15-14-16(9-10-18(15)30-4)21(27)19-20(17-8-5-6-11-24-17)26(23(29)22(19)28)13-7-12-25(2)3/h5-6,8-11,14,20,27H,7,12-13H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNGYYXHGCESDC-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound features several notable structural elements:

- A pyrrolone ring , which is known for its diverse biological activities.

- A pyridine moiety , contributing to its interaction with biological targets.

- A dimethylamino group that may enhance solubility and biological activity.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of a drug library on multicellular spheroids, it was identified as a novel anticancer compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.3 | Inhibition of cell cycle progression |

| A549 (Lung) | 15.0 | Activation of caspase pathways |

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a picrotoxin-induced convulsion model, it exhibited protective effects, suggesting that it may act on neurotransmitter systems involved in seizure activity.

Experimental Results

In a study assessing anticonvulsant efficacy:

| Dose (mg/kg) | Protection Rate (%) | ED50 (mg/kg) |

|---|---|---|

| 10 | 60 | 15 |

| 20 | 85 | 10 |

| 30 | 100 | 5 |

Anti-inflammatory Activity

Preliminary investigations suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells.

Cytokine Inhibition Data

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 120 | 50 |

| IL-1β | 100 | 30 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Neurotransmitter Modulation : Interaction with GABAergic systems to exert anticonvulsant effects.

- Cytokine Modulation : Suppression of inflammatory mediators contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Yield : Electron-deficient substituents (e.g., trifluoromethyl in ) correlate with lower yields (9%), likely due to steric or electronic challenges during synthesis.

- Melting Points: Higher melting points (e.g., 248–250°C in ) suggest stronger crystalline packing in non-polar derivatives.

Structure-Activity Relationship (SAR) Insights

- Hydroxy Group at Position 3 : Critical for hydrogen-bond donation, conserved across all analogs (Evidences 1–3, 6, 8–9, 11–13).

- Benzoyl Substituents : Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility, while halogens (Cl, F) improve target affinity .

- Pyridinyl vs. Phenyl at Position 5 : Pyridinyl’s nitrogen may confer selectivity toward enzymes with polar active sites, whereas bulkier aryl groups (e.g., 4-propyl-phenyl) could favor hydrophobic pockets .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer :

- Reaction Condition Optimization : Adjusting stoichiometry, solvent systems, and temperature can enhance yields. For example, in analogous pyrrol-2-one syntheses, substituting aldehydes (e.g., 3-trifluoromethyl benzaldehyde vs. 4-tert-butyl benzaldehyde) led to yield variations from 9% to 62% under similar conditions .

- Purification Strategies : Recrystallization (e.g., from MeOH or EtOH) and column chromatography (gradient elution with EtOAc/PE) are critical for isolating pure products. Lower-yield reactions (e.g., 17% for compound 38 ) may require iterative solvent screening .

- Table 1 : Yield Optimization Examples from Analogous Syntheses

| Substituent on Aldehyde | Reaction Time | Yield | Reference |

|---|---|---|---|

| 3-Trifluoromethylphenyl | Overnight | 9% | |

| 4-tert-Butylphenyl | 3 hours | 62% | |

| 4-Isopropylphenyl | 3 hours | 17% |

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., hydroxy groups at δ ~12-14 ppm) and aromatic/heterocyclic carbons. For example, compound 15m showed distinct aromatic proton splitting patterns in 1H NMR .

- HRMS : Confirm molecular formula (e.g., compound 20 with [M+H]+ 408.2273 vs. calculated 408.2097, indicating minor impurities) .

- FTIR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrol-2-one rings) .

Advanced Research Questions

Q. How do substituents on the benzoyl and pyridyl groups influence physicochemical properties?

Methodological Answer :

- Hydrophobic/Hydrophilic Balance : Introducing methoxy (e.g., 4-methoxy-3-methylbenzoyl) enhances solubility in polar solvents, while pyridyl groups contribute to π-π stacking interactions. Compare logP values of analogs using computational tools (e.g., SwissADME).

- Thermal Stability : Melting points correlate with crystallinity. For example, tert-butyl-substituted analogs (20 : mp 263–265°C) show higher stability than chloro-substituted derivatives (29 : mp 235–237°C) .

- Table 2 : Substituent Effects on Melting Points

| Substituent | Melting Point (°C) | Reference |

|---|---|---|

| 4-tert-Butylphenyl | 263–265 | |

| 3-Chlorophenyl | 235–237 | |

| 4-Isopropylphenyl | 221–223 |

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Align results with experimental IC₅₀ values from enzymatic assays.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF₃) may stabilize the enol tautomer .

- MD Simulations : Assess conformational flexibility of the dimethylaminopropyl side chain in aqueous vs. lipid environments .

Q. How should researchers resolve contradictions between in vitro and in silico data?

Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer for solubility-dependent activity).

- Metabolite Screening : Use LC-MS to identify degradation products that may explain discrepancies (e.g., hydrolysis of the pyrrol-2-one ring in physiological conditions).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.